2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one
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Overview
Description
2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one is a chemical compound with the molecular formula C₁₃H₂₁NO and a molecular weight of 207.31 g/mol . This compound is characterized by its spirocyclic structure, which includes a spiro[4.5]decan-1-one core with a dimethylamino group attached to a methylene bridge.
Preparation Methods
The synthesis of 2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one can be achieved through various synthetic routes. One common method involves the reaction of spiro[4.5]decan-1-one with dimethylamine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The reaction is carried out at room temperature and monitored using techniques such as NMR and HPLC to ensure the desired product is obtained .
Chemical Reactions Analysis
2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Scientific Research Applications
2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one involves its interaction with specific molecular targets. For example, it acts as an inhibitor of prolyl hydroxylase domain enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, the compound can modulate the degradation of HIF-α subunits, leading to increased levels of HIFs and the activation of downstream target genes involved in various physiological processes .
Comparison with Similar Compounds
2-[(Dimethylamino)methylidene]spiro[4.5]decan-1-one can be compared with other spirocyclic compounds, such as:
2,8-Diazaspiro[4.5]decan-1-one: This compound is also a spirocyclic structure but contains nitrogen atoms in the ring, making it a potent inhibitor of receptor-interacting protein kinase 1 (RIPK1).
Spiro[4.5]decan-2-one: This compound lacks the dimethylamino group and is used as a template for the synthesis of various bioactive molecules.
The unique structure of this compound, particularly the presence of the dimethylamino group, distinguishes it from other similar compounds and contributes to its specific chemical and biological properties.
Properties
Molecular Formula |
C13H21NO |
---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
(3E)-3-(dimethylaminomethylidene)spiro[4.5]decan-4-one |
InChI |
InChI=1S/C13H21NO/c1-14(2)10-11-6-9-13(12(11)15)7-4-3-5-8-13/h10H,3-9H2,1-2H3/b11-10+ |
InChI Key |
APTGTDXMTWBDHN-ZHACJKMWSA-N |
Isomeric SMILES |
CN(C)/C=C/1\CCC2(C1=O)CCCCC2 |
Canonical SMILES |
CN(C)C=C1CCC2(C1=O)CCCCC2 |
Origin of Product |
United States |
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